

The Versatile Scaffold: (4-Bromothiophen-2-yl)methanol in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (4-Bromothiophen-2-yl)methanol

Cat. No.: B151693

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Application Note & Protocols for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: **(4-Bromothiophen-2-yl)methanol** is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure incorporates several key features that make it an attractive starting point for the synthesis of novel therapeutic agents. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in various biological interactions and its favorable metabolic profile. The presence of a bromine atom provides a reactive handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Furthermore, the primary alcohol functionality can be readily modified through oxidation, esterification, or etherification to generate a variety of derivatives. This document outlines the potential applications of **(4-Bromothiophen-2-yl)methanol** in medicinal chemistry, provides detailed protocols for its derivatization, and presents a hypothetical framework for the discovery of novel kinase inhibitors.

Key Synthetic Transformations and Applications

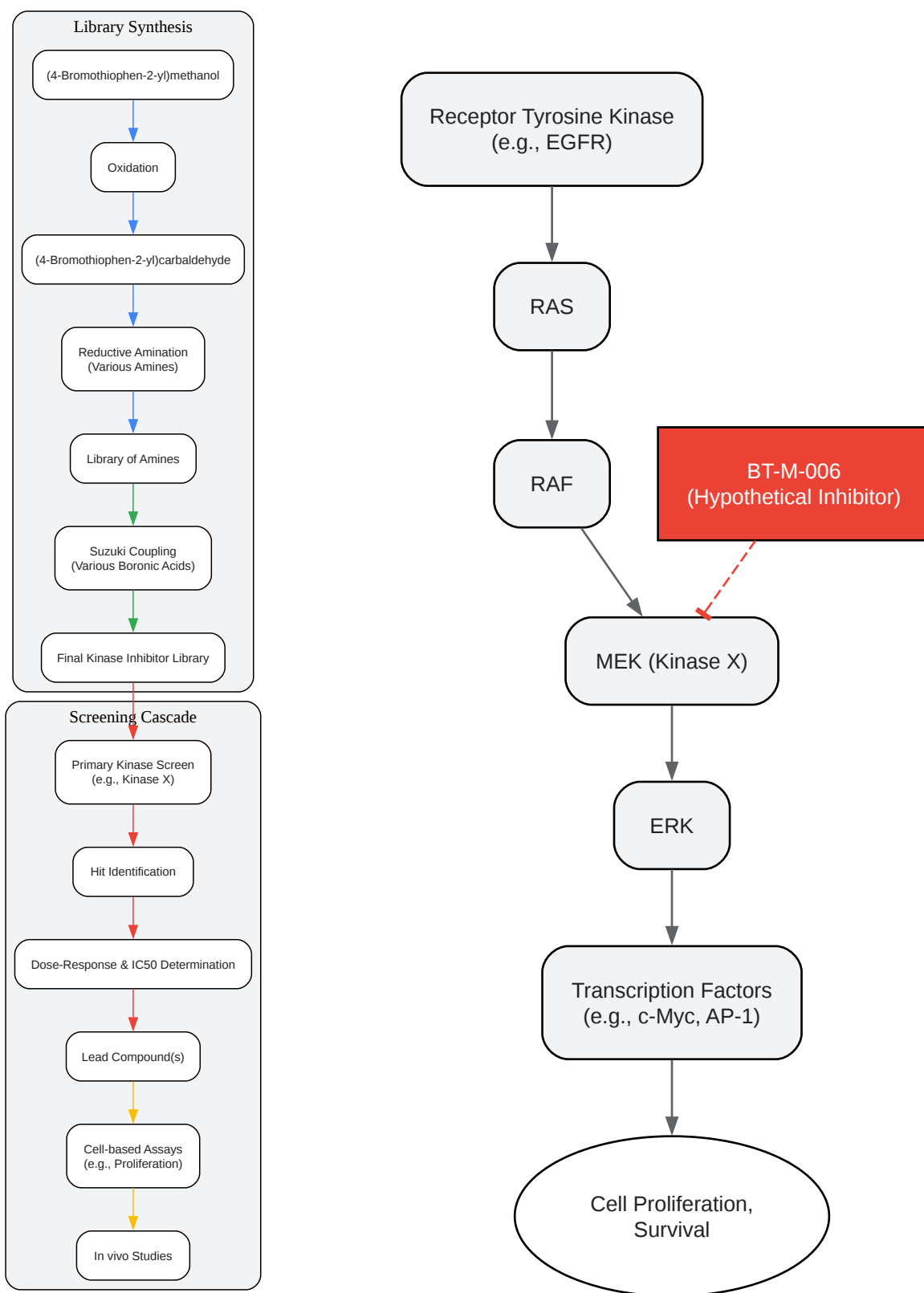
(4-Bromothiophen-2-yl)methanol is a versatile starting material that can undergo several key chemical transformations to generate a library of compounds for biological screening. The primary alcohol can be oxidized to the corresponding aldehyde, which can then be used in reductive amination or Wittig-type reactions. The alcohol can also be converted to esters and ethers to modulate the compound's physicochemical properties. The bromo-substituent is

amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkyl groups.

A significant area of interest for thiophene-containing compounds is the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The thiophene scaffold can act as a hinge-binding motif in the ATP-binding site of many kinases.

Hypothetical Drug Discovery Workflow: Kinase Inhibitors

Given the prevalence of the thiophene scaffold in known kinase inhibitors, a logical application of **(4-Bromothiophen-2-yl)methanol** is in the generation of a focused library of potential kinase inhibitors. A proposed workflow is outlined below:



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